molecular formula C14H19NO B6497388 2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol CAS No. 1250222-03-7

2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol

Cat. No.: B6497388
CAS No.: 1250222-03-7
M. Wt: 217.31 g/mol
InChI Key: SYBQYINEYVTRKR-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-isoindol-2-yl)cyclohexan-1-ol is a bicyclic organic compound comprising a cyclohexanol moiety fused to a 2,3-dihydro-1H-isoindole ring. This structural combination suggests applications in medicinal chemistry, particularly in targeting protein-protein interactions or as a building block for bioactive molecules.

Properties

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-15/h1-2,5-6,13-14,16H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBQYINEYVTRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with a suitable isoindoline derivative under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of fully reduced cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
2-(2,3-Dihydro-1H-isoindol-2-yl)cyclohexan-1-ol (Target) C₁₃H₁₇NO ~203.28* Cyclohexanol, dihydroisoindole Hydroxyl group for hydrogen bonding; fused bicyclic structure
(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid C₁₉H₁₅NO₄ 329.33 Carboxylic acid, naphthalene-dicarboximide Enhanced acidity; potential for metal coordination or ionic interactions
2-(5-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid derivatives Varies (e.g., C₁₈H₁₅BrN₂O₃) ~393.23 Bromo, ketone, carboxylic acid Electrophilic bromine substituent; increased reactivity for cross-coupling
2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid C₁₀H₆N₂O₆ 238.17 Nitro, dioxo, acetic acid Strong electron-withdrawing groups; potential for explosive properties
1-(2,3-Dihydro-1,4-dioxin-5-yl)cyclohexan-1-ol C₁₀H₁₆O₃ 184.23 Cyclohexanol, dihydrodioxin Oxygen-rich ring system; improved solubility in polar solvents

Key Comparative Insights:

Functional Group Diversity :

  • The target compound’s hydroxyl group contrasts with carboxylic acid derivatives (e.g., ), which exhibit higher acidity and broader coordination chemistry. Bromo and nitro substituents () enhance electrophilicity, enabling participation in Suzuki or nucleophilic substitution reactions, whereas the target compound lacks such reactive handles .

Conversely, the dihydrodioxin variant () replaces the isoindole with an oxygenated heterocycle, altering solubility and steric profile .

Synthetic Routes: LiOH-mediated hydrolysis in THF () is a common method for generating carboxylic acid derivatives.

Physicochemical Properties :

  • Molecular weight variations (162.23–393.23 g/mol) influence bioavailability and permeability. The target compound’s moderate size (~203 g/mol) may balance membrane penetration and solubility, while nitro-containing analogs () face stability challenges .

Biological Relevance: Brominated isoindole derivatives () show activity as PDZ domain inhibitors, suggesting the target compound’s isoindole-cyclohexanol scaffold could be modified for similar applications. However, the absence of electron-withdrawing groups may limit its direct bioactivity .

Biological Activity

2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol is a compound characterized by its unique structural features, combining a cyclohexanol moiety with a dihydroisoindole structure. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C14H19NOC_{14}H_{19}NO with a CAS number of 1250222-03-7. The compound's structure can be represented as follows:

InChI InChI 1S C14H19NO c16 14 8 4 3 7 13 14 15 9 11 5 1 2 6 12 11 10 15 h1 2 5 6 13 14 16H 3 4 7 10H2\text{InChI InChI 1S C14H19NO c16 14 8 4 3 7 13 14 15 9 11 5 1 2 6 12 11 10 15 h1 2 5 6 13 14 16H 3 4 7 10H2}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : Similar compounds have shown the ability to bind to various receptors, potentially modulating their activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It could influence cellular signaling pathways critical for growth and survival.

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been evaluated for their effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA549 (lung cancer)4.261
Compound BHeLa (cervical cancer)3.147

These results suggest that the compound may possess similar anticancer properties.

Enzyme Inhibition

Research has highlighted the potential of isoindole derivatives as enzyme inhibitors. In particular, studies on hybrid isoindole compounds demonstrated significant inhibitory effects against xanthine oxidase and carbonic anhydrase isoenzymes:

CompoundEnzyme TargetIC50 (µM)Reference
Compound 8hCA I3.698 ± 0.079
Compound 8hCA II3.147 ± 0.083

These findings indicate that similar structural motifs may confer enzyme inhibitory activity.

Case Studies

Several case studies have investigated the biological activity of compounds related to isoindoles:

  • Study on Anticancer Effects : A study evaluated the cytotoxicity of various isoindole derivatives against A549-Luc cells using MTT assays. The results indicated that certain derivatives exhibited significant inhibition of cell viability.
    "The best cytotoxic activity was determined in N-benzyl isoindole derivatives."
  • In Vivo Studies : In vivo experiments using xenograft models demonstrated that these compounds could effectively reduce tumor sizes in treated mice compared to controls.

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